TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

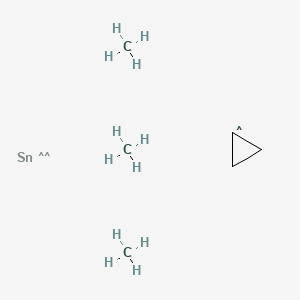

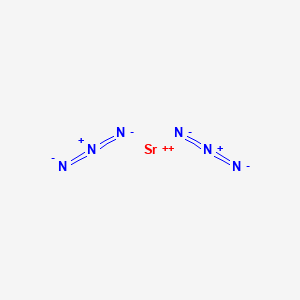

Trimethylolpropane triglycidyl ether (TMPTE) is a trifunctional aliphatic glycidyl ether epoxide monomer. It is primarily used as a crosslinking agent, providing chemical and mechanical resistance . It has a hydroxyl group that reacts with the epoxy monomer to form stable ether linkages .

Synthesis Analysis

The synthesis of TMPTE involves the reaction of trimethylolpropane and epichlorohydrin, catalyzed by a Lewis acid to form a halohydrin. The next step is dehydrochlorination with sodium hydroxide, which forms the triglycidyl ether . In another synthesis method, polymer networks have been synthesized by addition reactions of tri-functional amine, tris(2-aminoethyl)amine (TAEA) or trimethylolpropane tris[poly(propylene glycol)amine terminated] ether (PPGTA), and poly(ethylene glycol) diacrylate (PEGDA), or poly(ethylene glycol) diglycidyl ether (PEGDE) in dimethyl sulfoxide (DMSO) as a solvent .Molecular Structure Analysis

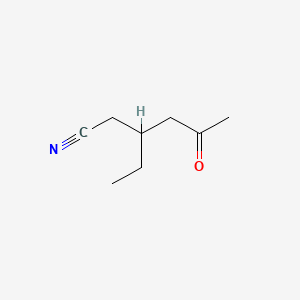

The IUPAC name for TMPTE is 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane . The molecular formula is C15H26O6 . Detailed chemical structure analysis of synthesized products was performed using a combination of spectroscopy techniques .Chemical Reactions Analysis

The molecule has 3 oxirane functionalities, a key use is modifying and reducing the viscosity of epoxy resins . The reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of TMPTE include a chemical formula of C15H26O6 and a molar mass of 302.364 g/mol .作用機序

The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) .

Safety and Hazards

TMPTE is classified as a skin irritant, skin sensitizer, eye irritant, and hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

将来の方向性

特性

CAS番号 |

18425-64-4 |

|---|---|

分子式 |

C12H24O6 |

分子量 |

264.318 |

IUPAC名 |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |

InChI |

InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |

InChIキー |

ZWHGJDQVQZVOHM-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |

同義語 |

TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

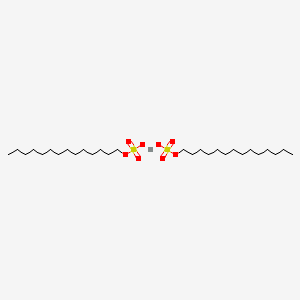

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)